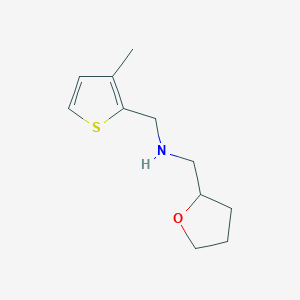
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine , commonly referred to as MTFMA , is a chemical compound with an intriguing structure. It combines a thiophene moiety (3-methyl-thiophen-2-ylmethyl) and a tetrahydrofuran moiety (tetrahydro-furan-2-ylmethyl) linked through an amine group. The compound’s hybrid structure suggests potential versatility in terms of reactivity and biological activity.
Synthesis Analysis
The synthesis of MTFMA involves the condensation of the respective thiophene and tetrahydrofuran precursors. A straightforward method for its preparation has been reported, emphasizing simplicity and efficiency. Researchers have explored various synthetic routes, including one-pot reactions and sequential steps , to obtain MTFMA with good yields.
Molecular Structure Analysis
MTFMA’s molecular structure reveals a fascinating interplay of aromatic and heterocyclic components. The thiophene ring contributes aromaticity and electron density, while the tetrahydrofuran ring introduces flexibility and potential hydrogen bonding sites. The amine group enhances solubility and can participate in various interactions.
Chemical Reactions Analysis
MTFMA’s reactivity depends on its functional groups. It can undergo nucleophilic substitution , oxidation , and reductive transformations . Researchers have explored its reactions with electrophiles, acids, and bases. Notably, the thiophene and tetrahydrofuran moieties can engage in diverse chemical processes, leading to novel derivatives.
Physical And Chemical Properties Analysis
- Solubility : MTFMA exhibits solubility in both polar and nonpolar solvents due to its hybrid structure.
- Melting Point : The compound’s melting point lies within a specific range, influenced by its constituents.
- Spectral Properties : UV-Vis, IR, and NMR spectra provide insights into MTFMA’s electronic transitions and functional groups.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Characterization of Schiff Bases : The compound has been used in the synthesis of Schiff bases derived from thiophene, which were then tested for antimicrobial activity. This research demonstrates the compound's potential in developing antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Polymer Chemistry
- Polymer Development : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones indicates the use of related compounds in creating new materials with potential applications in various industries (Baldwin et al., 2008).
Pharmacological Evaluation
- Stereoisomers of Furnidipine : The compound has been involved in the synthesis and pharmacological evaluation of furnidipine stereoisomers, contributing to the understanding of stereoisomerism in drug development (Alajarín et al., 1995).
Organic Synthesis
- Isocyanate Synthesis : Research indicates the compound's use in the synthesis of isocyanates, highlighting its versatility in organic synthesis (Lebedev et al., 2006).
- Iminofuran Chemistry : It plays a role in the chemistry of iminofurans, which are promising due to their high reactivity and potential biological action (Shipilovskikh & Rubtsov, 2014).
Bioactive Compound Development
- Catechol Dioxygenase Models : The compound has been used in synthesizing iron(III) complexes as functional models for catechol 1,2-dioxygenase, contributing to the understanding of this important enzyme (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1998).
Catalysis
- Amide Synthesis Catalysis : Demonstrates its use as a catalyst in the synthesis of amides from carboxylic acids and amines, indicating its role in facilitating important chemical reactions (Mohy El Dine et al., 2015).
Safety And Hazards
While MTFMA shows promise, safety considerations are crucial:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow standard lab safety protocols.
- Environmental Impact : Evaluate its persistence and potential harm to ecosystems.
Future Directions
- Derivatives : Explore MTFMA derivatives with modified substituents for enhanced properties.
- Biological Studies : Investigate MTFMA’s effects on specific cellular pathways.
- Applications : Assess its potential in drug development, materials science, or organic electronics.
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h4,6,10,12H,2-3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUZUVORESWVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
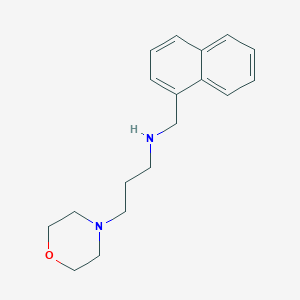
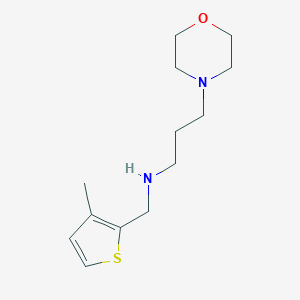
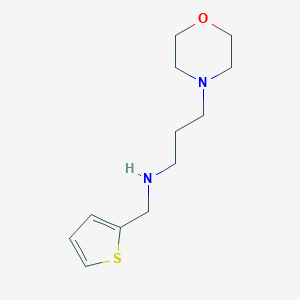
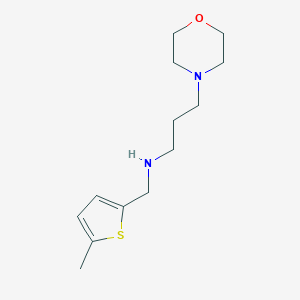
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
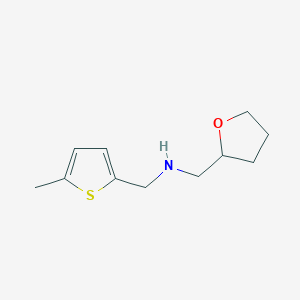
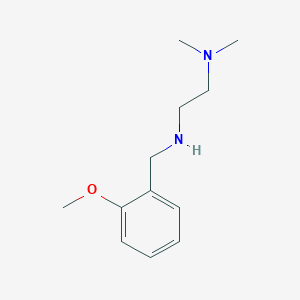
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
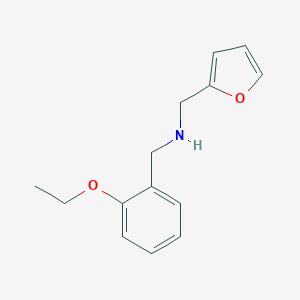
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)